Compound Description: This compound is a pyranoisoxazolone derivative, prepared by reacting 2,6-dichlorobenzonitrile oxide with 5,6-dihydro-2H-pyran-2-one followed by treatment with nickel peroxide [, ]. Its structure has been confirmed through X-ray crystallography, revealing that the carbonyl group and the aryl substituent are located on the same side of the molecule []. This compound is of interest due to the use of bromine as a steric auxiliary to control the regioselectivity of nitrile oxide cycloaddition reactions [, ].
Compound Description: This pyranoisoxazolone derivative is a regioisomer of the previously described 3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one. It is synthesized by reacting 2,6-dichlorobenzonitrile oxide with 3-bromo-5,6-dihydro-4H-pyran-2-one []. X-ray crystallographic analysis has been performed to determine its structure, revealing two independent molecules in the asymmetric unit [].
Compound Description: LY2562175 is a potent and selective farnesoid X receptor (FXR) agonist that demonstrates robust lipid-modulating effects, lowering LDL and triglycerides while raising HDL in preclinical species []. This molecule exhibits preclinical ADME properties consistent with enabling once daily dosing in humans and was advanced to clinical trials for evaluation in humans [].
Compound Description: Ib is a novel nonpeptide angiotensin type 1 receptor antagonist that has demonstrated cardiovascular protective effects []. It is primarily metabolized to its monoglucuronide form, and understanding its glucuronidation kinetics is essential for predicting potential drug-drug interactions [].
Compound Description: LY3154207 is a potent, subtype-selective positive allosteric modulator (PAM) of the human dopamine D1 receptor with minimal allosteric agonist activity []. It exhibits a distinct pharmacological profile compared to orthosteric agonists, lacking a bell-shaped dose-response relationship or tachyphylaxis in preclinical models []. This compound has advanced to Phase 2 clinical trials for Lewy Body Dementia as a potential first-in-class D1 PAM [].
Compound Description: DETQ is a positive allosteric modulator (PAM) of the dopamine D1 receptor [, ]. It significantly enhances the cAMP response to dopamine in cells expressing the human D1 receptor while exhibiting weak allosteric agonist activity on its own []. DETQ demonstrates high selectivity for the human D1 receptor over rat, mouse, and human D5 receptors []. In preclinical models, DETQ increases locomotor activity without causing stereotypy or tachyphylaxis, suggesting potential advantages over direct-acting D1 agonists [].
Compound Description: SB-612111 is a highly potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) [, , ]. It competitively antagonizes the effects of N/OFQ in various peripheral and central nervous system preparations []. Studies in mice with chronic pain suggest that SB-612111 can block NOP receptor-mediated antiallodynia while potentially potentiating the analgesic effects of morphine [].
Compound Description: SR14150 is a moderately selective NOP receptor agonist, also acting as a partial agonist at μ-opioid receptors []. In mice with chronic pain, it exhibits both antinociceptive and antiallodynic activity, with the former being mediated by μ-opioid receptors and the latter by NOP receptors [].
Relevance: While SR14150 lacks the 2,6-dichlorophenyl moiety present in 1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one, it was studied in conjunction with the NOP receptor antagonist SB-612111, which does share this structural feature with the target compound. This research focused on the complex interplay between NOP and μ-opioid receptors in mediating analgesia in acute and chronic pain states [].
Compound Description: SR16835 is a full agonist at the NOP receptor and exhibits low efficacy at μ-opioid receptors []. Unlike SR14150, it demonstrates only antiallodynic activity in mice with chronic pain, which is mediated by NOP receptors [].
Relevance: Similar to SR14150, SR16835 was investigated in conjunction with the 2,6-dichlorophenyl-containing NOP receptor antagonist SB-612111 []. This study highlighted the distinct roles of NOP receptors in mediating antinociceptive and antiallodynic effects in different pain states [].
Compound Description: SR16507 is a bifunctional compound that activates both NOP and μ-opioid receptors []. Its antinociceptive effects are attenuated by NOP receptor activation, as evidenced by potentiation by the NOP antagonist SB-612111 [].
Relevance: Although SR16507 lacks the 2,6-dichlorophenyl group, its activity was examined in the context of NOP receptor modulation using SB-612111, which does share the 2,6-dichlorophenyl moiety with 1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one []. This research emphasized the role of NOP receptors in modulating μ-opioid receptor-mediated antinociception [].
Compound Description: Isoxaben is a herbicide that selectively inhibits cellulose biosynthesis in plants [, ]. It undergoes metabolism in soil primarily through monodemethoxylation to demethoxyisoxaben and hydrolysis to 5-isoxazolinone []. This unique hydrolysis pathway, involving cleavage of the 5-amino C-N bond in the isoxazole ring instead of the amide bond, is attributed to the positive charge at the 5-C position of the isoxazole ring [].
Compound Description: Demethoxyisoxaben is the main soil metabolite of the herbicide isoxaben []. It is formed through monodemethoxylation of isoxaben and is considered a nontoxic product [].
3-(1-Ethyl-1-methylpropyl)isoxazolin-5-one
Compound Description: This compound, a 5-isoxazolinone derivative, is the second main soil metabolite of isoxaben, generated through a unique hydrolysis pathway involving 5-amino C-N bond cleavage in the isoxazole ring [, ]. It is considered a nontoxic product and does not undergo further transformation under similar hydrolytic conditions [].
5-Amino-3-(1-ethyl-1-methylpropyl)isoxazole
Compound Description: This 5-aminoisoxazole derivative is a minor metabolite detected in trace amounts during the soil metabolism of isoxaben []. It does not accumulate in soil and is not considered a major degradation product [].
Compound Description: This compound is a minor metabolite of the herbicide methiozolin, identified in ricefish during bioconcentration studies []. It represents less than 3.4% of the total radioactivity residues and is not considered to have a significant bioaccumulation potential [].
Compound Description: C-7 is a diazenyl chalcone derivative demonstrating good antimicrobial activity against a range of microorganisms []. Its minimum inhibitory concentration (MIC) values range from 3.79 to 15.76 µg/mL [].
Compound Description: G18 is a quinazolinone derivative containing a hydrazone structural unit []. It displays good antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), demonstrating its potential as an antimicrobial agent [].
Compound Description: G12 is another quinazolinone derivative with a hydrazone structural unit []. It shows promising antibacterial activity against Xoo, exceeding the efficacy of the control drug bismerthiazol [].
Compound Description: G16 is a quinazolinone derivative with antibacterial activity against Pseudomonas syringae pv. actinidiae (Psa) []. It outperforms the control drug thiediazole-copper in its efficacy against Psa [].
Compound Description: G5 is a quinazolinone derivative exhibiting broad-spectrum antimicrobial activity against Xoo, Xac, and Psa []. This highlights its potential as a versatile antimicrobial agent [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.